molecular formula C11H15NO B1386143 4-[Methyl(propyl)amino]benzaldehyde CAS No. 1078-18-8

4-[Methyl(propyl)amino]benzaldehyde

Cat. No.: B1386143
CAS No.: 1078-18-8
M. Wt: 177.24 g/mol
InChI Key: QQDXNZZRGUITHW-UHFFFAOYSA-N
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Description

4-[Methyl(propyl)amino]benzaldehyde, also known as PMA, is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(propyl)amino]benzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with methyl(propyl)amine under specific conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon (Pd/C). The nitro group is reduced to an amino group, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(propyl)amino]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the aldehyde group to an alcohol can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: Acyl chlorides, alkyl halides, in the presence of bases like pyridine or triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various acylated or alkylated derivatives.

Scientific Research Applications

4-[Methyl(propyl)amino]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[Methyl(propyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may interact with the cell membrane or cell wall of microorganisms, leading to their disruption and subsequent cell death . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Similar structure but with dimethylamino group instead of methyl(propyl)amino.

    4-[Ethyl(methyl)amino]benzaldehyde: Similar structure but with ethyl(methyl)amino group instead of methyl(propyl)amino.

    4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde: Similar structure but with N,N-bis(2-hydroxyethyl)amino group instead of methyl(propyl)amino.

Uniqueness

4-[Methyl(propyl)amino]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl(propyl)amino group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications.

Properties

IUPAC Name

4-[methyl(propyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-8-12(2)11-6-4-10(9-13)5-7-11/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDXNZZRGUITHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501298758
Record name 4-(Methylpropylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078-18-8
Record name 4-(Methylpropylamino)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1078-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylpropylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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